molecular formula C8H8FNO2 B1364000 Methyl 2-amino-6-fluorobenzoate CAS No. 86505-94-4

Methyl 2-amino-6-fluorobenzoate

Cat. No. B1364000
M. Wt: 169.15 g/mol
InChI Key: VKJYAPKCOSGXAD-UHFFFAOYSA-N
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Patent
US07384930B2

Procedure details

Methyl 2-fluoro-6-nitrobenzoate (715 mg, 3.59 mmol) was dissolved in EtOH/HOAc/(10 mL/10 mL), followed by addition of iron powder (602 mg, 10.8 mmol) at room temperature. The resulting mixture was refluxed under N2 for 2 hrs. After cooling down to room temperature, the brown suspension was partitioned between H2O (30 mL) and Et2O (100 mL). After separation, the aqueous solution was extracted with Et2O (50 mL). The combined organic layers were washed with 1N NaOH (3×50 mL), brine (50 mL), dried on MgSO4, and concentrated on rotary vacuum to afford the expected product, methyl 2-amino-6-fluorobenzoate, an colorless oil which became wax-type solid on standing. The crude compound was pure enough to be used in next step without further purification; 1H NMR (400 MHz, CDCl3) δ ppm 3.89 (s, 3 H), 5.67 (s, 2 H), 6.34 (ddd, J=11.58, 8.06, 1.01 Hz, 1 H), 6.41 (d, J=8.31 Hz, 1 H), 7.13 (td, J=8.18, 5.79 Hz, 1 H); Mass spec. 170.06 (MH+), Calc. for C8H8FNO2 169.05.
Quantity
715 mg
Type
reactant
Reaction Step One
Name
EtOH HOAc
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
602 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]([N+:12]([O-])=O)[C:3]=1[C:4]([O:6][CH3:7])=[O:5]>CCO.CC(O)=O.[Fe]>[NH2:12][C:8]1[CH:9]=[CH:10][CH:11]=[C:2]([F:1])[C:3]=1[C:4]([O:6][CH3:7])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
715 mg
Type
reactant
Smiles
FC1=C(C(=O)OC)C(=CC=C1)[N+](=O)[O-]
Name
EtOH HOAc
Quantity
10 mL
Type
solvent
Smiles
CCO.CC(=O)O
Step Two
Name
Quantity
602 mg
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed under N2 for 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the brown suspension was partitioned between H2O (30 mL) and Et2O (100 mL)
CUSTOM
Type
CUSTOM
Details
After separation
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted with Et2O (50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with 1N NaOH (3×50 mL), brine (50 mL)
CUSTOM
Type
CUSTOM
Details
dried on MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on rotary vacuum

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)OC)C(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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